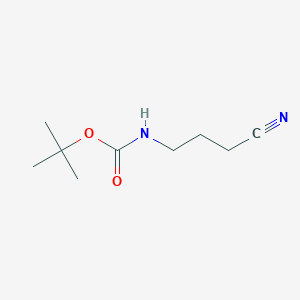

tert-Butyl (3-cyanopropyl)carbamate

Description

tert-Butyl (3-cyanopropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a 3-cyanopropylamine backbone. These compounds are typically used as intermediates in organic synthesis, particularly in pharmaceuticals, where the Boc group protects amines during multi-step reactions. The 3-cyanopropyl moiety introduces polar and electron-withdrawing characteristics, influencing reactivity and solubility.

Properties

IUPAC Name |

tert-butyl N-(3-cyanopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATNBHAMKDNLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (3-cyanopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the carbamate .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions. This method allows for efficient synthesis with high yields .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-cyanopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions often involve the use of nucleophiles to replace the cyanopropyl group.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or alcohols are used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (3-cyanopropyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanopropyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl carbamate scaffold is versatile, with substituent variations significantly altering physicochemical properties. Key analogs include:

Key Observations:

- Cyano vs. Chloro Groups: The 3-cyanopropyl group (e.g., in tert-Butyl (3-cyanopropyl)carbamate) offers strong electron-withdrawing effects, enhancing stability in nucleophilic environments compared to the 3-chloropropyl analog .

- Hydroxyl Substituents: The presence of a hydroxyl group (e.g., in tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate) improves aqueous solubility, making it preferable for reactions in polar solvents .

Analytical Techniques :

- NMR: ¹H and ¹³C NMR (e.g., δ 120–122 ppm for aromatic carbons in tert-Butyl (3-cyanophenyl)carbamate ) are standard for structural confirmation.

- Purity Checks : Elemental analysis (>95% purity) and TLC are routinely employed .

Biological Activity

Tert-Butyl (3-cyanopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

- Chemical Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- CAS Number : 154737-89-0

The compound features a tert-butyl group, a cyano group, and a carbamate structure, which collectively influence its reactivity and biological interactions.

Research indicates that tert-butyl (3-cyanopropyl)carbamate may exhibit immunosuppressive properties. Its interaction with enzymes and receptors has been a focal point of investigation. The compound's structure suggests potential binding to biological targets, which could lead to significant pharmacological effects. Specific pathways being explored include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways relevant to immune response and inflammation.

Case Studies

-

Immunosuppressive Effects :

- In vitro studies have demonstrated that tert-butyl (3-cyanopropyl)carbamate can reduce the proliferation of T-cells, indicating its potential as an immunosuppressive agent. This property is particularly relevant in the context of organ transplantation and autoimmune diseases.

-

Antimicrobial Activity :

- A study examined the antimicrobial properties of related carbamate compounds, suggesting that modifications in their structure can enhance or diminish their efficacy against various bacterial strains. While specific data on tert-butyl (3-cyanopropyl)carbamate is limited, its structural similarities imply potential antimicrobial activity that warrants further investigation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the structure-activity relationship (SAR) of carbamates. Key findings include:

| Compound | Biological Activity | Reference |

|---|---|---|

| Tert-butyl (3-cyanopropyl)carbamate | Potential immunosuppressive activity | |

| Related carbamates | Antimicrobial properties; enzyme inhibition |

Comparative Analysis

To understand the unique properties of tert-butyl (3-cyanopropyl)carbamate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl (3-cyanocyclopentyl)carbamate | Cyanide on cyclopentane | Potentially unique biological activity due to cyanide |

| Tert-butyl N-(3-cyanophenyl)sulfamoyl carbamate | Sulfamoyl group present | Possible enhanced antibacterial activity |

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.